molecular formula C7H12O4 B1203428 Butylmalonic acid CAS No. 534-59-8

Butylmalonic acid

Cat. No.: B1203428
CAS No.: 534-59-8
M. Wt: 160.17 g/mol
InChI Key: MCRZWYDXIGCFKO-UHFFFAOYSA-N
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Description

Butylmalonic acid, also known as propanedioic acid, butyl-, is an organic compound with the molecular formula C7H12O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups. This compound is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a butyl group. This compound is a white crystalline solid that is soluble in water and most organic solvents .

Biochemical Analysis

Biochemical Properties

Butylmalonic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with several enzymes, including those involved in the tricarboxylic acid (TCA) cycle. For instance, this compound is known to inhibit succinate dehydrogenase, an enzyme that catalyzes the oxidation of succinate to fumarate in the TCA cycle . This inhibition can lead to alterations in cellular respiration and energy production. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, potentially affecting their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of succinate dehydrogenase by this compound can lead to an accumulation of succinate, which in turn can activate hypoxia-inducible factors (HIFs) and alter gene expression . This can result in changes in cellular metabolism, including shifts towards anaerobic glycolysis. Furthermore, this compound can affect the production of reactive oxygen species (ROS), which can impact cell signaling and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of succinate dehydrogenase, this compound prevents the enzyme from catalyzing its normal reaction . This binding interaction is competitive, meaning that this compound competes with succinate for the active site. Additionally, this compound can influence other metabolic pathways by altering the availability of key intermediates and cofactors. These changes can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained alterations in metabolism and gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics in experimental designs.

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant metabolic disruptions and toxicity . For example, high doses of this compound have been shown to cause liver damage and oxidative stress in animal models. These adverse effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle and fatty acid metabolism. It can be converted to malonyl-CoA, a key intermediate in fatty acid biosynthesis . Additionally, this compound can affect the flux of metabolites through the TCA cycle by inhibiting succinate dehydrogenase. This can lead to changes in the levels of various metabolites, including succinate, fumarate, and malate, which can have downstream effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as monocarboxylate transporters (MCTs), which facilitate the movement of carboxylic acids across cell membranes . Once inside the cell, this compound can be distributed to different cellular compartments, including the mitochondria, where it can exert its effects on metabolic pathways. The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the mitochondria, where it interacts with enzymes involved in the TCA cycle . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. The mitochondrial localization of this compound allows it to effectively inhibit succinate dehydrogenase and alter cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of diethyl malonate with n-butyl bromide in the presence of a strong base such as sodium ethoxide. The reaction mixture is refluxed, and the product is then purified by distillation .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of its esters, such as dimethyl or diethyl butylmalonate. The ester is first synthesized by reacting malonic acid with butyl alcohol in the presence of an acid catalyst. The ester is then hydrolyzed under acidic or basic conditions to yield this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

    Reduction: It can be reduced to this compound derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the methylene group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium ethoxide.

Major Products Formed:

Scientific Research Applications

Butylmalonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of barbiturates and other pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

    Malonic Acid: The parent compound of butylmalonic acid, with two carboxyl groups attached to a methylene group.

    Dimethyl Malonate: An ester derivative of malonic acid, used in similar synthetic applications.

    Diethyl Malonate: Another ester derivative, commonly used in organic synthesis.

Uniqueness: this compound is unique due to the presence of the butyl group, which imparts different chemical properties compared to its parent compound and other derivatives.

Properties

IUPAC Name

2-butylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRZWYDXIGCFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870594
Record name 2-Butylpropanedioic acid
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

534-59-8, 5917-45-3
Record name Butylmalonic acid
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Record name n-Butylmalonic acid
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Record name n-Butylmalonic acid
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Record name Butylmalonic acid
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Record name Butylmalonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Butylmalonic acid?

A1: this compound has the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: Both 1H NMR and 13C NMR provide valuable information about the structure. []
  • Mass Spectrometry: Techniques like LC/MS/MS offer insights into the fragmentation pattern and molecular weight. []

Q3: Is there information about the thermal stability of this compound?

A3: Yes, thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) have been used to study the thermal behavior of this compound. []

Q4: What is a notable chemical reaction this compound undergoes?

A4: this compound undergoes decarboxylation, releasing carbon dioxide (CO2) and forming β-methylvaleric acid. This process has been observed both in air and cigarette smoke. []

Q5: Are there kinetic studies on the decarboxylation of this compound?

A5: Yes, the kinetics of this compound decarboxylation have been investigated in various solvents, including: * Alkanols: Studies have explored the reaction rates and activation parameters in alkanols like hexanol-1, octanol-1, decanol-1, and dodecanol-1. [, , ]* Amines: Similar kinetic studies have been conducted in amine solvents such as aniline and N-alkyl anilines. [, , ]

Q6: What influences the decarboxylation rate of this compound in alkanols?

A6: Research suggests that the length of the hydrocarbon chain in the alkanol solvent directly impacts the reaction rate. [, ] An increase in chain length generally leads to a decrease in both enthalpy and entropy of activation (ΔH‡ and ΔS‡), influencing the overall rate. []

Q7: Can this compound act as a ligand in coordination complexes?

A7: Yes, this compound has been successfully used to synthesize coordination polymers with transition metals like Zinc(II) and Copper(II). [, ]

Q8: Does the this compound Zn(II) complex exhibit unique reactivity?

A8: Interestingly, the Zn(II)-Butylmalonic acid coordination polymer displays specific reactivity towards β-hydroxy ketones at room temperature under atmospheric conditions. [] This complex catalyzes the cleavage of Csp3-Csp3 bonds in these ketones while simultaneously reducing the ketone moiety to an alcohol. []

Q9: What is noteworthy about the catalytic activity of the Zn(II)-Butylmalonic acid complex?

A9: The Zn(II)-Butylmalonic acid complex's ability to mediate both C-C bond cleavage and ketone reduction without requiring external reducing agents or complex purification procedures highlights its potential in organic synthesis. []

Q10: What are some known derivatives of this compound?

A10: Several derivatives of this compound have been reported, including:

  • Esters: Diethyl Butylmalonate is a common ester derivative used in organic synthesis. [, ]
  • Hydrazides: this compound dihydrazide (H2BMD) and its salicyloyl hydrazone derivative (H4BMS) are important ligands in coordination chemistry. [] These ligands can coordinate to metal ions in various ways, leading to complexes with diverse structures and properties.
  • Metal Salts: Calcium Butylmalonate is an example of a metal salt derivative that has been investigated for its pharmacological properties. [, ]

Q11: What is the significance of this compound diethyl ester in chemical synthesis?

A11: this compound diethyl ester plays a crucial role in telomerization reactions with ethylene. When exposed to UV light and in the presence of photoinitiators like diethyl ketone or benzophenone, it forms various even-numbered n-alkyl-n-butylmalonic acid diethyl esters. [] This reaction proceeds through a 1,5-rearrangement mechanism.

Q12: How do reaction conditions influence the telomerization of ethylene with this compound diethyl ester?

A12: The product distribution in this telomerization reaction is significantly affected by reaction parameters like ethylene pressure and temperature.

  • Pressure: Lower ethylene pressures favor the 1,5-rearrangement pathway, leading to a higher yield of the rearranged telomers. []
  • Temperature: Elevated temperatures tend to favor the formation of shorter-chain telomers. []

Q13: Is there a radiation-induced variant of the ethylene telomerization with this compound diethyl ester?

A13: Yes, the telomerization of ethylene with this compound diethyl ester can also be initiated by radiation, leading to the formation of both even-numbered n-alkylmalonic acid diethyl esters and even-numbered n-alkyl-n-butylmalonic acid diethyl esters. []

Q14: Are there any specific applications for this compound derivatives in material science?

A14: Yes, dipodal tetraamide derivatives of 1,10-Diaza-18-Crown-6 incorporating this compound residues have been explored as potential ionophores in ion-selective membrane electrodes. [] These electrodes show promise for selective detection of magnesium ions.

Q15: Have any pharmacological studies been conducted on this compound derivatives?

A15: Yes, certain derivatives of this compound, particularly the calcium salt of its N,N'-diphenylhydrazide derivative (B-64114-Ca), have been investigated for their potential anti-inflammatory effects. [, , , ] These studies explored its pharmacological activity compared to phenylbutazone, a known anti-inflammatory drug.

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